molecular formula C18H11F2N5O2 B2376590 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-13-4

9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2376590
CAS RN: 898446-13-4
M. Wt: 367.316
InChI Key: NYFHMPRBULEGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal structure of purine derivatives, like "9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil," reveals the importance of hydrogen bonding in forming solid-state complexes. These structures often mimic the Watson-Crick pairing found in DNA, indicating potential applications in understanding DNA replication and protein synthesis at the molecular level (H. M. Sobell, 1966).

Synthesis and Chemical Properties

Research on the synthesis of related fluorine-substituted purines, such as "9-(2-fluorobenzyl)-6-methylamino-9H-purine," contributes to our understanding of purine reactivity and the potential for creating targeted pharmaceutical agents. These synthetic pathways offer insight into designing compounds with specific biological activities (J. Kelley, Ed W. McLean, 1986).

Material Science Applications

Studies on aromatic polyamides derived from fluorene and related compounds, such as "9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene," showcase applications in creating new polymers with excellent thermal stability and solubility. These materials could be used in high-performance plastics, coatings, and electronic devices (S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999).

Pharmaceutical Research

The investigation into the synthesis of "9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA)" and related compounds provides insights into developing antiviral and anticancer drugs. These studies focus on modifying purine nucleosides to enhance their pharmacological properties, indicating the broader applicability of purine derivatives in drug design (S. Takamatsu, T. Maruyama, S. Katayama, N. Hirose, M. Naito, K. Izawa, 2001).

Tautomerism and Bonding Studies

Research into the tautomeric forms of dihydropurine derivatives, such as "2,2‐Dimethyl‐6‐carbamoyl‐9‐phenyldihydropurines," sheds light on the flexibility and reactivity of purine rings. Understanding these properties is crucial for the development of pharmaceuticals and in the study of nucleic acid chemistry (B. Beagley, B. Booth, P. Eastwood, S. Kieger, R. Pritchard, M. Alves, A. C. Carvalho, M. F. Proença, 1995).

properties

IUPAC Name

9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-10-7-5-9(6-8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-4-2-1-3-11(12)20/h1-8H,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFHMPRBULEGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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